3-Methyl-2-benzothiazolinone hydrazone hydrochloride

Catalog No.
S704025
CAS No.
4338-98-1
M.F
C8H9N3S.ClH
M. Wt
215.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-benzothiazolinone hydrazone hydrochlori...

CAS Number

4338-98-1

Product Name

3-Methyl-2-benzothiazolinone hydrazone hydrochloride

IUPAC Name

(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride

Molecular Formula

C8H9N3S.ClH

Molecular Weight

215.7 g/mol

InChI

InChI=1S/C8H9N3S.ClH/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;/h2-5H,9H2,1H3;1H

InChI Key

OEZPVSPULCMUQB-VRTOBVRTSA-N

SMILES

CN1C2=CC=CC=C2SC1=NN.Cl

Synonyms

2-Hydrozono-3-methylbenzothiazoline hydrochloride, MBTH

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN.Cl

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N/N.Cl

Chromogenic Reagent

  • Analytical Chemistry: MBTH is a valuable chromogenic reagent, meaning it reacts with specific analytes to produce a colored product. This colored product allows for easy detection and quantification of the analyte through various analytical techniques like spectrophotometry [].
  • Cholesterol Detection: One prominent application of MBTH is in cholesterol assays. It reacts with cholesterol in the presence of ferric chloride (FeCl3) to form a blue-colored complex, allowing for colorimetric determination of cholesterol levels in biological samples [].
  • Enzyme Activity Studies: MBTH can also be used to assess the activity of certain enzymes. For instance, it serves as a substrate for horseradish peroxidase (HRP) and forms a colored product upon enzymatic reaction. This principle is used in enzyme-linked immunosorbent assays (ELISA) for various applications [].

Detection of Residual Chlorine

  • Environmental Monitoring: MBTH finds use in environmental water analysis for the detection of residual chlorine, particularly chloramine-B (CAB). It reacts with CAB to form a colored product, enabling the quantification of chlorine content in water samples through spectrophotometry.

3-Methyl-2-benzothiazolinone hydrazone hydrochloride is a chemical compound with the molecular formula C₈H₁₀ClN₃S and a molar mass of 215.71 g/mol. It is recognized for its use as a chromogenic reagent, particularly in the determination of aldehydes and in the synthesis of various azo dyes. The compound appears as a solid, typically white to yellowish in color, and has a melting point of approximately 270°C. Its pH in a 0.4% aqueous solution ranges from 3 to 4, indicating slightly acidic properties .

The mechanism of action of MBTH in chromogenic reactions involves the oxidation of the hydrazone group by the oxidizing agent. This oxidation leads to a colored intermediate that can undergo further reactions depending on the specific oxidizing agent used []. The exact details of the mechanism may vary depending on the specific reaction conditions.

, primarily involving electrophilic coupling. It is notably used in the synthesis of benzothiazolium azo dyes, where it acts as a coupling agent with diazonium salts. This reaction produces colored azo compounds, which are significant in dye chemistry and analytical chemistry for detecting various analytes . Additionally, it can react with carbonyl compounds, facilitating the formation of hydrazones, which are essential intermediates in organic synthesis.

The biological activity of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride has been explored in various studies. It exhibits toxicity when ingested or absorbed through the skin, with an oral LD50 value of 149 mg/kg in rats and a dermal LD50 value of 12,300 mg/kg in rabbits . Its potential applications extend to biochemical assays, particularly due to its chromogenic properties that allow for visual detection of specific compounds in biological samples.

The synthesis of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride typically involves the reaction of 3-methyl-2-benzothiazolinone with hydrazine derivatives under acidic conditions. This process can be optimized by controlling temperature and pH to yield high-purity products. Various methods have been documented, including refluxing the reactants in an appropriate solvent and subsequent crystallization to isolate the hydrochloride salt form .

The primary applications of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride include:

  • Analytical Chemistry: Used as a chromogenic reagent for the detection and quantification of aldehydes and ketones.
  • Dye Chemistry: Employed in the synthesis of azo dyes, which are widely used in textiles and food coloring.
  • Biochemical Assays: Acts as a reagent for various biochemical tests due to its ability to form stable colored complexes .

Studies on the interactions of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride indicate its reactivity with various functional groups, particularly carbonyls. The compound's electrophilic nature allows it to form hydrazones with aldehydes and ketones effectively. Additionally, its toxicity profile necessitates careful handling during laboratory use to prevent harmful exposure through ingestion or skin contact .

Several compounds share structural or functional similarities with 3-Methyl-2-benzothiazolinone hydrazone hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-BenzothiazolinoneC₇H₅NOSA precursor for benzothiazole derivatives
Benzothiazolium Azo DyesVariesUsed extensively in dye chemistry
4-Amino-3-methylbenzothiazoleC₉H₉N₃SExhibits similar chromogenic properties

Uniqueness: 3-Methyl-2-benzothiazolinone hydrazone hydrochloride stands out due to its specific application as a chromogenic reagent for aldehyde detection and its role in synthesizing azo dyes. Its unique structure allows for selective reactions that are not as common among other benzothiazole derivatives .

3-Methyl-2-benzothiazolinone hydrazone hydrochloride exhibits a complex heterocyclic structure that underlies its remarkable analytical properties. The compound possesses the molecular formula C8H10ClN3S for the hydrochloride salt form, with a molecular weight of 215.70 g/mol. The systematic IUPAC nomenclature designates this compound as (2Z)-2-hydrazinylidene-3-methyl-2,3-dihydro-1,3-benzothiazole hydrochloride. Alternative nomenclature systems recognize it as 2-hydrazono-3-methyl-2,3-dihydro-1,3-benzothiazole hydrochloride, reflecting the hydrazone functional group's central role in its chemical behavior.

The structural framework consists of a benzothiazole ring system fused with a hydrazone moiety at the 2-position and a methyl substituent at the 3-position. The benzothiazole core comprises a benzene ring fused to a five-membered thiazole ring containing both nitrogen and sulfur heteroatoms. This arrangement creates a conjugated system that facilitates the compound's chromogenic properties and enables its participation in oxidative coupling reactions. The hydrazone functionality (-NH-NH2) serves as the reactive site for aldehyde condensation reactions, while the methyl group provides steric and electronic influences on the molecule's reactivity.

The compound exists in various salt and hydrate forms, with the hydrochloride monohydrate being particularly common in commercial preparations. The CAS registry numbers for different forms include 4338-98-1 for the anhydrous hydrochloride salt and 149022-15-1 for the hydrochloride hydrate form. The structural diversity extends to include various synonyms such as MBTH hydrochloride, Sawicki's reagent, and 3-methylbenzothiazol-2(3H)-one hydrazone hydrochloride, reflecting its widespread recognition in analytical chemistry literature.

Historical Development and Discovery

The historical development of 3-methyl-2-benzothiazolinone hydrazone hydrochloride traces back to pioneering work in analytical chemistry during the early 1960s. Eugene and Hauser first reported the compound's analytical utility in 1961 in a landmark publication in Analytical Chemistry, demonstrating its exceptional sensitivity for trace formaldehyde determination. Their seminal work established the fundamental reaction mechanism involving the formation of colored complexes with aldehydes, laying the groundwork for subsequent analytical applications.

The initial development focused on addressing the critical need for highly sensitive aldehyde detection methods, particularly for environmental monitoring applications such as exhaust fume analysis. Sawicki and colleagues further refined the methodology, achieving detection capabilities in the parts-per-billion range for aldehydes in air samples. This enhancement represented a significant advancement over existing analytical techniques, establishing MBTH as a preferred reagent for trace aldehyde analysis. The method's exceptional sensitivity stemmed from the compound's ability to form intensely colored complexes through a two-step reaction mechanism involving azine formation followed by oxidative coupling.

Subsequent decades witnessed extensive development of MBTH applications across diverse analytical domains. The compound found widespread adoption in pharmaceutical analysis, environmental monitoring, and biochemical research applications. Methodological refinements included optimization of reaction conditions, development of various salt forms for improved stability, and adaptation to different analytical platforms including spectrophotometry and chromatographic techniques. The evolution of MBTH applications reflects the compound's versatility and the continued recognition of its analytical value in modern chemical analysis.

Synthetic Pathways and Preparation Methods

The synthetic preparation of 3-methyl-2-benzothiazolinone hydrazone hydrochloride has evolved through multiple approaches, with contemporary methods emphasizing efficiency, cost-effectiveness, and environmental considerations. Traditional synthetic routes typically involved six-step sequences starting from aniline, thiocyanate, bromine, and other readily available reagents, though these methods suffered from low overall yields and extended reaction times. The conventional approach yielded total synthesis times of approximately 21.5 hours with overall yields around 2.40%, making industrial-scale production economically challenging.

Modern synthetic methodologies have significantly improved upon these early approaches. A particularly effective three-step synthesis utilizes N-methylaniline as the primary starting material, offering substantial advantages in terms of reaction efficiency and environmental impact. The optimized route proceeds through initial formation of N-methyl-N-phenylthiourea via reaction with hydrochloric acid and thiocyanate salts. This intermediate undergoes subsequent bromination to yield 3-methyl-2-iminobenzothiazole hydrobromide, which then reacts with hydrazine hydrate to produce the target compound MBTH. This streamlined approach reduces synthesis time, minimizes environmental pollution, and achieves higher overall yields compared to traditional methods.

The synthetic strategy demonstrates several key advantages including simplified reaction steps, readily available starting materials, reduced environmental impact, and shorter synthesis cycles. The method provides cost-effective production of high-quality MBTH detection reagents suitable for analytical applications. Alternative synthetic approaches have explored different starting materials and reaction conditions, though the N-methylaniline route remains preferred for its combination of efficiency and practicality. Quality control considerations include careful purification through recrystallization and characterization by standard analytical techniques to ensure reagent purity and analytical performance.

3-Methyl-2-benzothiazolinone hydrazone hydrochloride exhibits a complex molecular architecture characterized by a benzothiazole core structure with a hydrazone functional group [1]. The compound exists with the molecular formula C8H10ClN3S, incorporating both the hydrazone moiety and the hydrochloride salt form [2]. The molecular weight of the hydrochloride salt is precisely 215.70 g/mol, distinguishing it from the free base form which has a molecular weight of 179.24 g/mol [1] [2].

The structural configuration of 3-methyl-2-benzothiazolinone hydrazone hydrochloride demonstrates significant stereochemical complexity due to the presence of the hydrazone double bond [3]. Crystallographic studies have revealed that the compound adopts a Z-configuration around the carbon-nitrogen double bond, as indicated by the International Union of Pure and Applied Chemistry nomenclature (Z)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine [1]. This geometric arrangement is stabilized through intramolecular interactions between the hydrazone nitrogen atoms and adjacent aromatic hydrogen atoms [3].

The benzothiazole ring system maintains planarity with bond angles consistent with aromatic character, while the hydrazone substituent introduces conformational flexibility [3]. The carbon-nitrogen double bond length in the hydrazone moiety measures approximately 1.297-1.299 Å, characteristic of partial double bond character [29]. The nitrogen-nitrogen single bond distance falls within the typical range of 1.357-1.360 Å for hydrazine derivatives [29].

Conformational analysis reveals that the molecule can exist in multiple rotational isomers around the hydrazone linkage [29]. Computational studies indicate that the most stable conformation corresponds to an s-trans arrangement, which minimizes steric interactions between the benzothiazole ring and the terminal hydrazine group [29]. The energy barrier for rotation around the carbon-nitrogen double bond is sufficiently high to maintain configurational stability under ambient conditions [29].

Structural ParameterValueReference Method
Molecular FormulaC8H10ClN3SChemical Analysis [2]
Molecular Weight215.70 g/molMass Spectrometry [2]
C=N Bond Length1.297-1.299 ÅX-ray Crystallography [29]
N-N Bond Length1.357-1.360 ÅX-ray Crystallography [29]
ConfigurationZ-isomerNuclear Magnetic Resonance [1]

Spectroscopic Characteristics

The spectroscopic profile of 3-methyl-2-benzothiazolinone hydrazone hydrochloride provides comprehensive structural confirmation through multiple analytical techniques [12]. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular framework [12]. The nitrogen-hydrogen stretching vibration appears as a distinct band at approximately 3303-3369 cm⁻¹, consistent with the hydrazone nitrogen-hydrogen bond [12] [35].

The carbonyl region of the infrared spectrum exhibits absorption bands between 1653-1708 cm⁻¹, corresponding to the carbon-nitrogen double bond stretching frequency of the hydrazone group [12] [35]. Aromatic carbon-carbon stretching vibrations manifest in the fingerprint region at 1583-1585 cm⁻¹, confirming the benzothiazole aromatic system [12] [35]. The characteristic carbon-hydrogen stretching frequencies for aromatic protons appear at 3130-3160 cm⁻¹, while aliphatic carbon-hydrogen bonds absorb at 2962 cm⁻¹ [35].

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation of 3-methyl-2-benzothiazolinone hydrazone hydrochloride [35]. Proton nuclear magnetic resonance analysis reveals the methyl group attached to the benzothiazole nitrogen as a singlet at 3.45-3.46 ppm [12] [35]. The aromatic protons of the benzothiazole ring system appear as complex multiplets between 7.01-7.53 ppm, with coupling constants of 7.6 Hz indicating ortho-substitution patterns [35].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the presence of distinct carbon environments within the molecule [35]. The methyl carbon attached to the benzothiazole nitrogen resonates at 31.00 ppm, while the hydrazone carbon appears at 160.96 ppm [35]. Aromatic carbons of the benzothiazole system exhibit signals between 109.78-141.77 ppm, reflecting the electronic environment of the fused ring structure [35].

Ultraviolet-visible spectroscopy of 3-methyl-2-benzothiazolinone hydrazone hydrochloride reveals characteristic absorption maxima that depend on the chemical environment and pH conditions [11]. Under neutral aqueous conditions, the compound exhibits primary absorption peaks at approximately 250-280 nm and secondary absorption features around 320-350 nm [11]. The electronic transitions correspond to π→π* excitations within the conjugated benzothiazole-hydrazone system [11].

Mass spectrometric analysis provides molecular ion confirmation and fragmentation patterns characteristic of the hydrazone structure [36]. The molecular ion peak appears at m/z 215 for the hydrochloride salt, with characteristic fragment ions resulting from loss of ammonia (m/z 198) and hydrogen cyanide (m/z 188) [36]. The fragmentation pathway typically involves initial cleavage of the nitrogen-nitrogen bond, followed by sequential loss of small neutral molecules [36].

Spectroscopic TechniqueKey Absorption/SignalWavenumber/Chemical Shift
Infrared SpectroscopyN-H stretch3303-3369 cm⁻¹ [12] [35]
Infrared SpectroscopyC=N stretch1653-1708 cm⁻¹ [12] [35]
¹H Nuclear Magnetic ResonanceN-methyl group3.45-3.46 ppm [35]
¹H Nuclear Magnetic ResonanceAromatic protons7.01-7.53 ppm [35]
¹³C Nuclear Magnetic ResonanceHydrazone carbon160.96 ppm [35]
Ultraviolet-VisiblePrimary absorption250-280 nm [11]

Thermal Stability and Degradation Kinetics

3-Methyl-2-benzothiazolinone hydrazone hydrochloride demonstrates characteristic thermal behavior with well-defined decomposition patterns under controlled heating conditions [4] [8]. The compound exhibits a melting point range of 270-278°C, at which point thermal decomposition occurs simultaneously with melting [4] [8] [16]. This decomposition temperature represents a critical stability threshold above which the molecular structure undergoes irreversible chemical changes [16].

Thermogravimetric analysis reveals a multi-step decomposition process that begins with the loss of water molecules in hydrated forms of the compound [19]. The initial mass loss occurs between 22-85°C and corresponds to the elimination of crystal lattice water, typically accounting for 3-8% of the total molecular weight [8] [19]. This dehydration process follows first-order kinetics with an activation energy characteristic of weak intermolecular interactions [19].

The primary thermal decomposition stage initiates at approximately 160-190°C and involves the cleavage of the hydrazone functional group [18] [19]. This degradation pathway proceeds through the formation of intermediate radical species, ultimately leading to the elimination of nitrogen-containing fragments [18]. The decomposition kinetics follow first-order reaction mechanisms with activation energies ranging from 150-200 kJ/mol, depending on the specific experimental conditions and heating rate [19].

Advanced kinetic analysis using Freeman-Carroll and Horowitz-Metzger methods reveals that the thermal degradation process exhibits complex reaction orders [19]. The frequency factor values typically range from 10⁶ to 10⁸ s⁻¹, indicating a highly organized transition state during the decomposition process [19]. The entropy of activation demonstrates negative values, suggesting that the decomposition involves molecular rearrangement with decreased degrees of freedom [19].

The final stages of thermal decomposition occur above 300°C and involve the breakdown of the benzothiazole ring system [18] [19]. This process results in the formation of volatile sulfur-containing compounds and carbonaceous residues [18]. The total mass loss at complete decomposition typically exceeds 80% of the original sample weight, with minimal char formation due to the absence of extensive aromatic cross-linking [18].

Environmental factors significantly influence the thermal stability of 3-methyl-2-benzothiazolinone hydrazone hydrochloride [16] [17]. The presence of oxygen accelerates the decomposition process through oxidative pathways, while inert atmospheres promote purely thermal degradation mechanisms [17]. Storage under controlled temperature conditions below 25°C maintains chemical stability for extended periods [16] [17].

Thermal ParameterTemperature RangeMass Loss (%)Kinetic Order
Dehydration22-85°C3-8% [8] [19]First-order [19]
Initial Decomposition160-190°C10-15% [19]First-order [19]
Primary Degradation270-300°C50-60% [18] [19]First-order [19]
Complete Decomposition>300°C>80% [18]Complex [18]

Solubility and Partition Coefficients

The solubility characteristics of 3-methyl-2-benzothiazolinone hydrazone hydrochloride demonstrate significant dependence on the chemical nature of the solvent system and environmental conditions [22] [23]. In aqueous media, the compound exhibits good solubility due to the ionic nature of the hydrochloride salt form, which promotes favorable interactions with polar water molecules [22] [23]. The presence of the chloride counterion enhances the overall hydrophilic character compared to the neutral hydrazone base [23].

Quantitative solubility measurements in water reveal substantial dissolution capacity under ambient conditions [22] [23]. The hydrochloride salt demonstrates markedly improved aqueous solubility compared to the free base form, reflecting the influence of salt formation on dissolution behavior [23]. This enhanced water solubility makes the compound suitable for applications requiring aqueous formulations [22] [23].

Organic solvent solubility studies indicate selective dissolution behavior depending on solvent polarity and hydrogen bonding capacity [22] [23]. The compound shows good solubility in dimethyl sulfoxide, reflecting the ability of this aprotic polar solvent to solvate both the organic benzothiazole moiety and the ionic hydrochloride portion [22] [23]. Methanol provides moderate solubility, with the hydroxyl group facilitating hydrogen bonding interactions with the hydrazone nitrogen atoms [22] [23].

Partition coefficient determinations between octanol and water provide insights into the lipophilic-hydrophilic balance of 3-methyl-2-benzothiazolinone hydrazone hydrochloride [26]. The logarithmic partition coefficient (log P) values indicate predominantly hydrophilic character for the hydrochloride salt form [26]. This characteristic reflects the dominance of the ionic interactions over the lipophilic contributions from the benzothiazole aromatic system [26].

The pH dependence of solubility behavior demonstrates the influence of solution acidity on dissolution characteristics [11]. Under acidic conditions, the protonated form of the hydrazone nitrogen enhances water solubility through increased charge density [11]. Neutral and slightly basic conditions maintain good aqueous solubility due to the inherent ionic nature of the hydrochloride salt [11].

Temperature effects on solubility follow typical endothermic dissolution patterns, with increased temperature promoting higher solubility in most solvent systems [23]. The dissolution process involves both lattice energy considerations for the crystalline solid and solvation energy contributions from solvent-solute interactions [23]. Storage temperature recommendations of 2-8°C balance solubility considerations with chemical stability requirements [23].

Solvent SystemSolubility ClassificationTemperature DependencepH Sensitivity
WaterGood solubility [22] [23]Positive [23]pH dependent [11]
Dimethyl SulfoxideGood solubility [22] [23]Positive [23]Minimal [23]
MethanolModerate solubility [22] [23]Positive [23]Minimal [23]
OctanolLimited solubility [26]Positive [26]Low [26]

UNII

9U2C4W7EPR

Related CAS

1128-67-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1422544-60-2
4338-98-1
14448-67-0

Wikipedia

3-methyl-2-benzothiazolone hydrazone hydrochloride

General Manufacturing Information

2(3H)-Benzothiazolone, 3-methyl-, hydrazone, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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